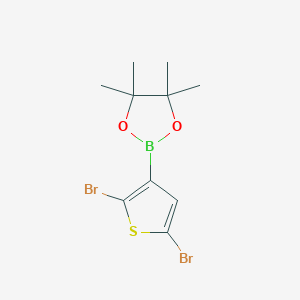
5-Fluoro-2-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
5-Fluoro-2-(trifluoromethoxy)benzoic acid is a laboratory chemical . Its molecular formula is C8H4F4O3 .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a fluorine atom and a trifluoromethoxy group attached to the benzene ring .Chemical Reactions Analysis
The carboxylic acid group in this compound can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 224.11 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Mono- and Difluoronaphthoic Acids
The synthesis of fluorinated versions of naphthoic acids, including derivatives such as 5-fluoro-1-naphthalenecarboxylic acids, is an application area for compounds related to 5-Fluoro-2-(trifluoromethoxy)benzoic acid. These fluorinated acids are synthesized using commercial fluorinated phenylacetic acids, which may include similar compounds to this compound. This process is significant due to the presence of aryl carboxamides in several biologically active compounds (Tagat et al., 2002).
2. Synthesis of Fluorinated Nucleosides
This compound or its derivatives may be involved in the synthesis of fluorinated nucleosides. For instance, the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a fluorine-containing compound, highlights the utility of fluorination in the development of biologically significant molecules (Maruyama et al., 1999).
3. Development of Trinuclear Cobalt Clusters
Research into the synthesis, structure, and properties of linear trinuclear cobalt clusters involves the use of 5-fluoro-2-hydroxy-benzoic acid, which shares a similar structure to this compound. Such studies contribute to our understanding of magnetic properties and interactions in complex molecular structures (Li et al., 2014).
4. Exploration of Fluoroalkyl Amino Reagents
Fluoroalkyl amino reagents, derived from compounds such as 5-fluoro-4-trifluoromethyloxazoles, demonstrate the significance of fluorine in synthetic chemistry. These reagents facilitate the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which are crucial in medicinal and agricultural chemistry (Schmitt et al., 2017).
Wirkmechanismus
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests it may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, it may participate in the formation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethoxy)benzoic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . Exposure to dust should be avoided, and protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to alter cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition. This binding often involves interactions with amino acid residues within the enzyme’s active site, such as hydrogen bonding and van der Waals forces. Additionally, this compound can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions ultimately result in altered biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to degradation. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular functions, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the compound’s ability to disrupt critical cellular processes and induce apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites and changes in cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, affecting gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMLAPRSGFPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271773 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-83-7 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)






![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)





